molecular formula C9H18N2O B13652919 N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide

Cat. No.: B13652919
M. Wt: 170.25 g/mol
InChI Key: GSZBJWDRPQTRET-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide is an organic compound with a unique structure that includes both an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide typically involves the reaction of 2-cyclopropylacetic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • N-(1-amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide

Uniqueness

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide

InChI

InChI=1S/C9H18N2O/c1-9(2,6-10)11-8(12)5-7-3-4-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

GSZBJWDRPQTRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)CC1CC1

Origin of Product

United States

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